1,4-Piperazinediethanesulfonic acid, monosodium salt
Overview
Description
PIPES Sodium is a biological buffer (zwitterionic) designed by Good, et al., and typically referred to as Good’s buffer useful in cell culture media formulations. Selection of biological buffer systems should include the following criteria: exclusion by biological membranes, low absorption between 240 and 700nm, chemically stable, and stable to temperature and concentration changes.
Monosodium PIPES is an organic salt that is the monosodium salt of 2,2'-piperazine-1,4-diylbisethanesulfonic acid (PIPES), a buffering agent. It has a role as a buffer. It contains a 2,2'-piperazine-1,4-diylbisethanesulfonate.
Mechanism of Action
PIPES monosodium salt, also known as Sodium 2-(4-(2-sulfoethyl)piperazin-1-yl)ethanesulfonate, PIPES monosodium, or 1,4-Piperazinediethanesulfonic acid, monosodium salt, is a zwitterionic buffer . Here is an overview of its mechanism of action:
Target of Action
PIPES monosodium salt primarily targets the pH of biological systems . It is used to maintain the pH of a system near physiological levels, making it an essential component in cell culture and other biological applications .
Mode of Action
PIPES monosodium salt acts as a buffering agent, meaning it helps resist changes in pH when small amounts of acid or base are added to a solution . It achieves this by donating or accepting protons (H+ ions) to resist changes in the hydrogen ion concentration, thereby stabilizing the pH of the solution .
Biochemical Pathways
Instead, it creates an environment where biochemical reactions can occur optimally by maintaining a stable pH .
Pharmacokinetics
The pharmacokinetics of PIPES monosodium salt primarily involve its solubility and stability. It is very soluble in water at the pH normally used as a buffer . This high solubility aids in its distribution throughout the solution, ensuring a uniform pH. Its stability at room temperature contributes to its long shelf-life .
Result of Action
The primary result of PIPES monosodium salt’s action is the maintenance of a stable pH environment. This stability is crucial in biological research, as many biological processes are highly sensitive to changes in pH .
Action Environment
The efficacy and stability of PIPES monosodium salt are influenced by environmental factors such as temperature and the presence of other ions. Its buffering capacity is optimal at a temperature of 37°C, near physiological pH . Furthermore, it has minimal interaction with metal ions, reducing the risk of interference with other components in the solution .
Biochemical Analysis
Biochemical Properties
PIPES monosodium salt plays a crucial role in maintaining the pH of biochemical reactions, particularly in the range of pH 6.1 to 7.5 . It interacts with various enzymes, proteins, and other biomolecules to stabilize their activity and structure. For instance, PIPES monosodium salt is often used in cell culture media to maintain the optimal pH for cell growth and enzyme activity. It can interact with enzymes such as DNA polymerases and RNA polymerases, ensuring their proper function during nucleic acid synthesis .
Cellular Effects
PIPES monosodium salt influences various cellular processes by maintaining the pH within the physiological range. This compound is essential in cell culture applications, where it helps to stabilize the environment for cell growth and proliferation. It impacts cell signaling pathways by maintaining the pH required for optimal enzyme activity and receptor function. Additionally, PIPES monosodium salt can affect gene expression and cellular metabolism by providing a stable pH environment that supports the proper functioning of metabolic enzymes .
Molecular Mechanism
At the molecular level, PIPES monosodium salt exerts its effects by buffering the hydrogen ion concentration in the solution. This buffering action helps to maintain a stable pH, which is critical for the activity of many enzymes and proteins. PIPES monosodium salt can bind to hydrogen ions, preventing significant fluctuations in pH that could disrupt biochemical reactions. This compound does not typically inhibit or activate enzymes directly but provides the necessary environment for their optimal activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PIPES monosodium salt can change over time due to its stability and degradation properties. PIPES monosodium salt is generally stable at room temperature and can maintain its buffering capacity over extended periods. Prolonged exposure to high temperatures or extreme pH conditions can lead to its degradation, reducing its effectiveness as a buffer. Long-term studies have shown that PIPES monosodium salt can maintain cellular function in in vitro and in vivo experiments, provided it is stored and handled correctly .
Dosage Effects in Animal Models
The effects of PIPES monosodium salt in animal models vary with different dosages. At optimal dosages, it effectively maintains the pH balance in biological systems without causing adverse effects. At high doses, PIPES monosodium salt can lead to toxicity and adverse effects, such as irritation to tissues and disruption of cellular functions. It is crucial to determine the appropriate dosage to avoid these negative outcomes while achieving the desired buffering effect .
Metabolic Pathways
PIPES monosodium salt is involved in metabolic pathways where it interacts with enzymes and cofactors to maintain the pH balance. It does not participate directly in metabolic reactions but ensures that the environment is conducive for these reactions to occur efficiently. By stabilizing the pH, PIPES monosodium salt supports the proper functioning of metabolic enzymes and maintains the levels of metabolites within the cells .
Transport and Distribution
Within cells and tissues, PIPES monosodium salt is transported and distributed primarily through passive diffusion. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, PIPES monosodium salt helps to maintain the pH balance in various cellular compartments, ensuring that biochemical reactions proceed efficiently .
Subcellular Localization
PIPES monosodium salt is localized in various subcellular compartments, including the cytoplasm and organelles such as the mitochondria and endoplasmic reticulum. Its activity and function are influenced by its localization, as it helps to maintain the pH balance in these specific compartments. PIPES monosodium salt does not have specific targeting signals or post-translational modifications but relies on its chemical properties to diffuse and localize within the cells .
Properties
IUPAC Name |
sodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O6S2.Na/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;/h1-8H2,(H,11,12,13)(H,14,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAIRCLBMGXCZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCS(=O)(=O)O)CCS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2NaO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5625-37-6 (Parent) | |
Record name | PIPES monosodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9064893 | |
Record name | 1,4-Piperazinediethanesulfonic acid, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Alfa Aesar MSDS] | |
Record name | PIPES monosodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21495 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10010-67-0 | |
Record name | PIPES monosodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010010670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Piperazinediethanesulfonic acid, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Piperazinediethanesulfonic acid, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9064893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium hydrogen piperazine-1,4-diethanesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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